molecular formula C18H18N4O3 B11396187 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11396187
M. Wt: 338.4 g/mol
InChI Key: WCYJSGVUZCWMJF-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable nucleophile.

    Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Benzyl Derivatives: Compounds with benzyl groups may exhibit similar chemical reactivity and biological properties.

    Methoxybenzyl Derivatives: Compounds with methoxybenzyl groups may have similar pharmacokinetic and pharmacodynamic profiles.

Uniqueness: 5-(hydroxymethyl)-N-(3-methoxybenzyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-25-15-9-5-6-13(10-15)11-19-18(24)17-16(12-23)20-22(21-17)14-7-3-2-4-8-14/h2-10,23H,11-12H2,1H3,(H,19,24)

InChI Key

WCYJSGVUZCWMJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3

Origin of Product

United States

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